Benzoic acid,4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-,ethyl ester
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Overview
Description
Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is a complex organic compound that features a benzoic acid moiety linked to a pyrrolopyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolopyridine precursor, followed by cyano group introduction through nucleophilic substitution. The final esterification step involves the reaction of the benzoic acid derivative with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include oxidized derivatives of the pyrrolopyridine ring.
Reduction: Amino derivatives are the major products.
Substitution: Substituted pyrrolopyridine derivatives are formed.
Scientific Research Applications
Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrrolopyridine moiety is crucial for these interactions, as it can form hydrogen bonds and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-(5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
- Benzoic acid, 4-(5-fluoro-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester
Uniqueness
Compared to its analogs, benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine .
Properties
Molecular Formula |
C17H12BrN3O2 |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
ethyl 4-(5-bromo-3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoate |
InChI |
InChI=1S/C17H12BrN3O2/c1-2-23-17(22)11-3-5-14(6-4-11)21-10-12(8-19)15-7-13(18)9-20-16(15)21/h3-7,9-10H,2H2,1H3 |
InChI Key |
VLTSJHJJKODINW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(C3=C2N=CC(=C3)Br)C#N |
Origin of Product |
United States |
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